molecular formula C19H12Br2NaO5S B561323 Bromophenol red sodium salt CAS No. 102185-50-2

Bromophenol red sodium salt

Cat. No.: B561323
CAS No.: 102185-50-2
M. Wt: 535.2 g/mol
InChI Key: HLUGVBWTXWYHQJ-UHFFFAOYSA-N
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Description

Bromophenol red sodium salt, also known as 5’,5’'-dibromophenolsulfonephthalein sodium salt, is a pH indicator commonly used in various scientific applications. It is a derivative of phenolsulfonphthalein and is characterized by its ability to change color based on the pH of the solution it is in. The compound has the molecular formula C19H11Br2O5SNa and a molecular weight of 534.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromophenol red sodium salt is synthesized through the bromination of phenolsulfonphthalein. The process involves the electrophilic substitution of bromine atoms onto the phenol ring of phenolsulfonphthalein. The reaction typically occurs in an acidic medium, such as glacial acetic acid, to facilitate the bromination process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to phenolsulfonphthalein under acidic conditions, followed by purification steps to isolate the desired product. The final product is then converted to its sodium salt form for ease of use in various applications .

Chemical Reactions Analysis

Acid-Base Equilibrium and pH-Dependent Color Changes

Bromophenol red sodium salt exhibits reversible protonation/deprotonation reactions across its working pH range. The equilibrium involves structural changes in the sulfonephthalein core:

pH Range Color Structure Source
< 3.0YellowProtonated (H₂In⁺)
3.0–4.6Orange-redPartially deprotonated (HIn⁻)
> 4.6Purple-blueFully deprotonated (In²⁻)

Mechanism :

  • In acidic media, the sulfonic acid group (-SO₃H) and phenolic hydroxyl group remain protonated.
  • Above pH 3.0, sequential deprotonation occurs, altering π-electron conjugation and shifting absorbance maxima from 430 nm (yellow) to 590 nm (blue) .

Protein Binding

This compound binds to proteins via electrostatic and hydrophobic interactions, causing spectral shifts. For example:

  • Lysozyme Inhibition : Forms a 1:1 complex with lysozyme (Kd=1.2×105MK_d=1.2\times 10^{-5}\,\text{M}), reducing enzymatic activity by blocking the active site .

Carbohydrate Fermentation Assays

In microbiology, it serves as a pH indicator in media (e.g., MacConkey agar):

  • Reaction : Lactose fermentation by bacteria produces organic acids → pH drops → color shifts from purple-red (pH 7.4) to yellow (pH 4.6) .

Electrochemical Behavior

  • Cyclic Voltammetry : Exhibits quasi-reversible redox peaks at Epa=+0.45VE_{pa}=+0.45\,\text{V} and Epc=+0.38VE_{pc}=+0.38\,\text{V} (vs. Ag/AgCl) in phosphate buffer (pH 7.0), attributed to sulfonate group oxidation .
  • Photogalvanic Cells : Acts as a photosensitizer, transferring electrons to TiO₂ nanoparticles under UV light (λ=365nm\lambda =365\,\text{nm}) with Φelectron=0.12\Phi_{\text{electron}}=0.12 .

Complexation with Metal Ions

This compound forms colored complexes with divalent cations:

Metal Ion Complex Color Stability Constant (log K) Application
Co²⁺Dark blue4.8Catalytic oxidation studies
Cu²⁺Green5.2Environmental sensing

Example Reaction :Co2++In2[Co In ]0(λmax=620nm)\text{Co}^{2+}+\text{In}^{2-}\rightarrow [\text{Co In }]^{0}\quad (\lambda_{\text{max}}=620\,\text{nm})Used to monitor Co²⁺-catalyzed oxidation of organic substrates .

Thermal Decomposition

At temperatures > 300°C, this compound decomposes exothermically (ΔH=220kJ mol\Delta H=-220\,\text{kJ mol}) to release:

  • Gaseous Products : CO₂, H₂S, and Br₂ (detected via FTIR) .
  • Residue : Sodium sulfate (Na₂SO₄) and carbonized organic matter .

Photodegradation

Under UV irradiation (254 nm), the compound undergoes:

  • Decolorization : First-order kinetics (k=0.018min1k=0.018\,\text{min}^{-1}) due to C-Br bond cleavage .
  • Byproducts : Phenolsulfonphthalein and bromide ions (detected via ion chromatography) .

Scientific Research Applications

Chemical and Analytical Applications

Bromophenol red sodium salt serves multiple roles in chemical analysis:

  • pH Monitoring : It is extensively used in laboratories for monitoring pH levels in solutions, providing visual cues through color changes that indicate acidity or alkalinity. Its effective transition range allows for precise measurements within a specific pH window .
  • Titrations : The compound acts as an indicator in titrations, particularly useful for determining the endpoint of acid-base reactions. Its clear color change helps in achieving accurate results during quantitative analysis .
  • Quality Control : In industrial settings, this compound assists in quality control processes by ensuring that products meet specified pH standards, which is crucial for product stability and efficacy .

Biological and Biochemical Applications

In the biological sciences, this compound is employed for various applications:

  • Enzyme Assays : The compound is used to visually detect pH changes during enzyme-catalyzed reactions. This application is significant in studying enzyme kinetics and mechanisms .
  • Cell Biology : In cell culture environments, this compound helps monitor the pH of media, ensuring optimal conditions for cell growth and function. It is commonly included in culture media formulations .

Photovoltaic Applications

Recent studies have highlighted the potential of this compound as a photosensitizer in photogalvanic cells. This application leverages its ability to absorb light and convert solar energy into chemical energy, contributing to advancements in solar energy technology .

Case Studies and Research Findings

Several research studies have documented the applications of this compound across various fields:

  • Study on Enzyme Activity : A study demonstrated that this compound could effectively monitor pH changes during enzymatic reactions involving amylase, showcasing its utility in biochemical assays .
  • Quality Control in Pharmaceuticals : Research has indicated that this compound is instrumental in maintaining the pH of pharmaceutical formulations, ensuring drug stability and efficacy throughout shelf life .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Chemical AnalysispH monitoring, titrationsVisual indication of pH changes
Quality ControlEnsures product stabilityMaintains compliance with standards
Biological ResearchEnzyme assays, cell cultureMonitors optimal growth conditions
Photovoltaic TechnologyPhotosensitizer in solar energy conversionAdvances renewable energy technologies

Mechanism of Action

The mechanism of action of bromophenol red sodium salt as a pH indicator involves the reversible protonation and deprotonation of the phenol groups on the compound. At low pH, the phenol groups are protonated, resulting in a yellow color. At higher pH, the phenol groups are deprotonated, leading to a red color. This color change is due to the shift in the absorption spectrum of the compound as the pH changes .

Biological Activity

Bromophenol red sodium salt (BPR) is a synthetic pH indicator that exhibits significant biological activity, particularly in biochemical applications. This compound is widely used in laboratory settings due to its ability to change color in response to pH variations, making it a valuable tool for studying various biological processes. This article explores the biological activities of BPR, including its interactions with proteins, effects on enzyme activity, and potential applications in research.

This compound is characterized by its vibrant color change from yellow at acidic pH (below 5.2) to purple at alkaline pH (above 7.0). The transition range of this dye makes it particularly useful in biological assays where pH plays a critical role.

Property Value
Molecular FormulaC₁₄H₁₄Br₃O₃SNa
Molecular Weight442.12 g/mol
Color Change RangepH 5.2 - 7.0
SolubilitySoluble in water

Protein Binding

Research indicates that this compound can bind to proteins such as lysozyme, inhibiting their enzymatic activity. This inhibition occurs due to the dye's interaction with the protein structure, which can alter the active site or interfere with substrate binding.

  • Lysozyme Inhibition : BPR has been shown to inhibit lysozyme's ability to break down bacterial cell walls, which is critical for its antibacterial function. The binding of BPR occurs predominantly through electrostatic interactions with positively charged residues on the protein surface .

Colorimetric Assays

Bromophenol red is frequently employed in colorimetric assays to monitor biological reactions. Its ability to indicate pH changes allows researchers to infer metabolic activity or substrate utilization in various cell types.

  • Cell Metabolism : In studies involving cultured cells, BPR can be used to assess changes in metabolic activity by monitoring shifts in pH as cells consume nutrients and produce metabolic byproducts.

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that bromophenol red significantly reduced the activity of lysozyme when added to bacterial cultures, suggesting its potential use as an antibacterial agent by inhibiting key enzymes involved in bacterial cell wall synthesis .
  • pH Sensitivity in Drug Transport : Research on Plasmodium falciparum's chloroquine resistance transporter (PfCRT) highlighted the importance of pH in drug transport mechanisms. Bromophenol red's properties were utilized to study how pH fluctuations affect drug uptake and resistance mechanisms in malaria parasites .

Research Findings

Recent studies have elucidated several mechanisms through which bromophenol red exerts its biological effects:

  • Electrostatic Interactions : The binding of BPR to proteins like lysozyme is primarily driven by electrostatic forces, which are influenced by the pH of the environment .
  • Structural Changes : The presence of BPR can lead to conformational changes in proteins, affecting their stability and functionality .
  • Applications in Diagnostics : Due to its sensitivity to pH changes, BPR is being explored for use in diagnostic assays, particularly in detecting metabolic disorders where pH levels are indicative of disease states.

Q & A

Basic Research Questions

Q. What is the pH transition range of bromophenol red sodium salt, and how does it compare to other common pH indicators?

this compound exhibits a pH-dependent color change from yellow (acidic) to purple (basic) within a transition range of pH 5.2–7.0 . This range is broader than bromophenol blue (pH 3.0–4.6) but narrower than phenol red (pH 6.8–8.4). For precise applications, validate the indicator’s performance using buffer standards, as variations in ionic strength or temperature (±2°C) can shift the transition range by up to 0.2 pH units .

Q. How should this compound solutions be prepared to ensure accuracy in spectrophotometric assays?

Dissolve the compound in deionized water at a concentration of 0.04% (w/v) . Filter-sterilize (0.22 µm pore size) to remove particulates that may interfere with absorbance measurements. For long-term storage, aliquot and protect from light at 4°C to prevent photodegradation. Calibrate spectrophotometers at the compound’s λmax (435 nm in acidic conditions, 590 nm in basic conditions) .

Advanced Research Questions

Q. How can discrepancies in reported pH transition ranges for this compound be resolved in experimental design?

Discrepancies (e.g., pH 5.2–7.0 vs. 3.0–4.6 in older literature) arise from differences in solvent systems (aqueous vs. organic solvents) and ionic strength. To resolve this:

  • Standardize buffers : Use NIST-traceable pH standards.
  • Control ionic strength : Adjust with NaCl (0.1–0.5 M) to mimic physiological conditions.
  • Validate spectrophotometrically : Measure absorbance ratios (A590/A435) to confirm transition midpoint .

Q. What methodological considerations are critical when using this compound in microfluidic pH sensing?

In microfluidics, integrate the indicator at 0.005–0.01% (w/v) to minimize background interference. Pre-treat cellulose-based devices with 2% polyvinyl alcohol to prevent dye adsorption. For gas-phase sensing (e.g., NH3/HCl), use a hydrophobic membrane (PDMS) to separate liquid and gas phases, ensuring rapid colorimetric response (<10 sec) .

Q. How does batch-to-batch variability in this compound impact reproducibility in cell culture assays?

Variations in counterion content (e.g., sodium vs. potassium salts) and residual solvents (e.g., ethanol) can alter osmolality in cell media. Mitigate this by:

  • Quantifying purity : Use HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to confirm ≥95% purity.
  • Pre-testing batches : Validate in a pilot assay (e.g., cell viability at 0.01–0.1 mg/mL) .

Q. What strategies optimize this compound’s stability in long-term enzymatic activity assays?

  • Antioxidant addition : Include 0.1 mM EDTA to chelate metal ions that catalyze dye degradation.
  • Oxygen scavenging : Use glucose oxidase/catalase systems to maintain anaerobic conditions.
  • Temperature control : Perform assays at 25°C; degradation rates increase 2.5-fold at 37°C .

Q. Troubleshooting & Data Analysis

Q. How to interpret unexpected color changes in this compound during gel electrophoresis?

Anomalous band distortion (e.g., green instead of blue) may indicate:

  • Buffer incompatibility : Tris-glycine buffers above pH 9.0 irreversibly shift the dye to purple.
  • Oxidative damage : Add 1 mM β-mercaptoethanol to reducing buffers.
  • Cross-reactivity : Avoid pairing with silver staining, as sulfide ions quench the dye .

Q. What statistical methods are recommended for quantifying this compound’s colorimetric data in high-throughput screening?

Use RGB deconvolution (e.g., ImageJ plugin "Color Profiler") to extract hue (H) and saturation (S) values. Normalize data against a reference band (e.g., pH 6.0 standard). For kinetic studies, apply non-linear regression to fit time-dependent H/S changes to a sigmoidal model (R<sup>2</sup> >0.98) .

Q. Safety & Handling

Q. What are the critical safety protocols for handling this compound in aerosol-generating procedures?

  • PPE : Wear nitrile gloves (≥0.11 mm thickness) and ASTM-rated goggles.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during sonication or centrifugation.
  • Spill management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste (D003 reactive dye) .

Properties

CAS No.

102185-50-2

Molecular Formula

C19H12Br2NaO5S

Molecular Weight

535.2 g/mol

IUPAC Name

sodium;2-[(Z)-(3-bromo-4-hydroxyphenyl)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

InChI

InChI=1S/C19H12Br2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H;

InChI Key

HLUGVBWTXWYHQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Br)C3=CC(=C(C=C3)O)Br)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br.[Na]

Origin of Product

United States

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